N-[(4-chlorophenyl)methyl]-2-phenylquinazolin-4-amine
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Overview
Description
N-[(4-chlorophenyl)methyl]-2-phenylquinazolin-4-amine is a chemical compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities. This particular compound features a quinazoline core substituted with a 4-chlorophenylmethyl group and a phenyl group, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-phenylquinazolin-4-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid.
Substitution Reactions: The phenyl and 4-chlorophenylmethyl groups are introduced through nucleophilic substitution reactions. Common reagents include phenylboronic acid and 4-chlorobenzyl chloride.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, are often employed to attach the phenyl group to the quinazoline core.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-phenylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the phenyl and chlorophenylmethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Phenylboronic acid and 4-chlorobenzyl chloride in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-2-phenylquinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Biological Research: The compound is used to investigate cellular pathways and molecular targets in various biological systems.
Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents targeting specific diseases.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-phenylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cancer cell proliferation or modulate receptors in inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4-amine: Lacks the 4-chlorophenylmethyl group, resulting in different biological activity.
4-Chlorophenylquinazoline: Similar structure but without the phenyl group, affecting its interaction with molecular targets.
N-Phenylquinazolin-4-amine: Similar core structure but different substituents, leading to variations in pharmacological properties.
Uniqueness
N-[(4-chlorophenyl)methyl]-2-phenylquinazolin-4-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C21H16ClN3 |
---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-phenylquinazolin-4-amine |
InChI |
InChI=1S/C21H16ClN3/c22-17-12-10-15(11-13-17)14-23-21-18-8-4-5-9-19(18)24-20(25-21)16-6-2-1-3-7-16/h1-13H,14H2,(H,23,24,25) |
InChI Key |
SXMZJRHVNMVEAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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